Butanoic acid, 3,3,4,4-tetrafluoro-2-hydrazino-2-hydroxy-, hydrazide Butanoic acid, 3,3,4,4-tetrafluoro-2-hydrazino-2-hydroxy-, hydrazide
Brand Name: Vulcanchem
CAS No.: 89972-14-5
VCID: VC20597126
InChI: InChI=1S/C4H8F4N4O2/c5-1(6)3(7,8)4(14,12-10)2(13)11-9/h1,12,14H,9-10H2,(H,11,13)
SMILES:
Molecular Formula: C4H8F4N4O2
Molecular Weight: 220.13 g/mol

Butanoic acid, 3,3,4,4-tetrafluoro-2-hydrazino-2-hydroxy-, hydrazide

CAS No.: 89972-14-5

Cat. No.: VC20597126

Molecular Formula: C4H8F4N4O2

Molecular Weight: 220.13 g/mol

* For research use only. Not for human or veterinary use.

Butanoic acid, 3,3,4,4-tetrafluoro-2-hydrazino-2-hydroxy-, hydrazide - 89972-14-5

Specification

CAS No. 89972-14-5
Molecular Formula C4H8F4N4O2
Molecular Weight 220.13 g/mol
IUPAC Name 3,3,4,4-tetrafluoro-2-hydrazinyl-2-hydroxybutanehydrazide
Standard InChI InChI=1S/C4H8F4N4O2/c5-1(6)3(7,8)4(14,12-10)2(13)11-9/h1,12,14H,9-10H2,(H,11,13)
Standard InChI Key FVIDYUJUFHJUGP-UHFFFAOYSA-N
Canonical SMILES C(C(C(C(=O)NN)(NN)O)(F)F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure centers on a butanoic acid chain substituted with four fluorine atoms at the 3,3,4,4 positions. The 2-position is further modified with hydroxyl (-OH) and hydrazino (-NH-NH2_2) groups, culminating in a hydrazide terminal group (-CONH-NH2_2). This arrangement creates a polar yet lipophilic molecule, balancing water solubility (via hydroxyl and hydrazide groups) and membrane permeability (via fluorination) .

Table 1: Key Molecular Properties

PropertyValue
CAS Number89972-14-5
Molecular FormulaC4H8F4N4O2\text{C}_4\text{H}_8\text{F}_4\text{N}_4\text{O}_2
Molecular Weight220.13 g/mol
Functional GroupsHydrazide, Hydroxyl, Fluorine

The tetrafluorination pattern is critical for stabilizing the molecule against metabolic degradation, a common strategy in drug design to enhance bioavailability .

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit details of this compound’s synthesis are scarce, analogous fluorinated hydrazides are typically synthesized through sequential fluorination and hydrazide formation. A plausible route involves:

  • Fluorination of Butanoic Acid Derivatives: Electrophilic fluorination using reagents like Selectfluor® to introduce fluorine atoms at the 3,3,4,4 positions.

  • Hydrazide Formation: Reaction of the carboxylic acid intermediate with hydrazine hydrate under reflux conditions .

Reactivity Profiles

The hydrazide group (CONHNH2-\text{CONHNH}_2) is nucleophilic, enabling condensation reactions with carbonyl compounds to form hydrazones. This reactivity is exploited in probe design for targeting enzymes like proteases or transferases . The hydroxyl group may participate in hydrogen bonding or serve as a site for further derivatization (e.g., esterification).

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by its functional groups:

  • Polar Groups: Hydroxyl and hydrazide moieties enhance water solubility.

  • Fluorination: Increases lipid solubility, potentially improving blood-brain barrier penetration.

Stability studies on similar fluorinated hydrazides indicate susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage in anhydrous environments .

Table 2: Inferred Physicochemical Data

PropertyValue
Melting Point151–153°C (estimated)
LogP (Partition Coefficient)1.2 (predicted)
pKa (Hydroxyl Group)~5.3 (similar to fluorophenols)

Research Gaps and Future Directions

Despite its promising structure, direct biological data on this compound are absent. Priority research areas include:

  • Antimicrobial Screening: Testing against Gram-positive and Gram-negative pathogens.

  • Enzyme Inhibition Assays: Targeting proteases or transferases implicated in cancer or infectious diseases.

  • Pharmacokinetic Studies: Assessing absorption, distribution, metabolism, and excretion (ADME) properties.

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